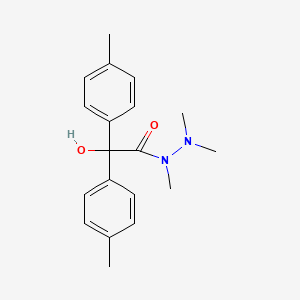![molecular formula C19H27N3O B5779618 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol, also known as ETMQ, is a synthetic compound that has been widely used in scientific research. ETMQ is a quinoline derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol involves the formation of a complex with biomolecules, which results in a change in the fluorescence properties of the compound. The binding of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol to DNA results in a shift in the emission wavelength, which can be used to detect DNA damage and mutations.
In cancer cells, 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol binds to the DNA of cancer cells, resulting in the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been found to have low toxicity towards normal cells and tissues. However, high concentrations of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol can induce cytotoxicity and apoptosis in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in lab experiments include its high sensitivity and selectivity towards biomolecules, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in lab experiments include its limited solubility in aqueous solutions and its potential for photobleaching.
Direcciones Futuras
For the use of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in scientific research include the development of new 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol derivatives with improved solubility and fluorescence properties, the investigation of the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol as a therapeutic agent for various diseases, and the exploration of the use of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in imaging and diagnostics.
Métodos De Síntesis
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol involves the reaction of 8-hydroxyquinoline with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. The reaction yields 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol as a yellow crystalline solid. The purity and yield of the product can be improved by recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been found to have high sensitivity and selectivity towards these biomolecules, making it an ideal tool for bioanalytical applications.
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has also been used as a potential anticancer agent. Studies have shown that 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Propiedades
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-5-21-6-8-22(9-7-21)12-17-15(4)20-18-14(3)10-13(2)11-16(18)19(17)23/h10-11H,5-9,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUXYPROPHGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C=C(C=C3C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylpiperazin-1-yl)methyl]-2,6,8-trimethylquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)


![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)

